molecular formula C7H7N3 B8723048 4-(Methylamino)pyridine-3-carbonitrile CAS No. 1030382-32-1

4-(Methylamino)pyridine-3-carbonitrile

Cat. No. B8723048
CAS RN: 1030382-32-1
M. Wt: 133.15 g/mol
InChI Key: WWGUQXHFYLMRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “4-(Methylamino)pyridine-3-carbonitrile” can be analyzed using 1H NMR spectroscopy. The 1H NMR (CDCl3) spectrum shows peaks at 2.98 (3H, d, J=5.1 Hz), 5.20 (1H, br s), 6.53 (1H, d, J=6.13 Hz), 8.35 (1H, d, J=6.13 Hz), 8.43 (1H, s).


Chemical Reactions Analysis

While specific chemical reactions involving “4-(Methylamino)pyridine-3-carbonitrile” are not detailed in the search results, similar compounds have been studied for their potential to suppress immune-induced nitric oxide (NO) production .

Safety and Hazards

“4-(Methylamino)pyridine-3-carbonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “4-(Methylamino)pyridine-3-carbonitrile” are not detailed in the search results, similar pyridopyrimidine derivatives have shown therapeutic interest and have been approved for use as therapeutics . These compounds have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

properties

CAS RN

1030382-32-1

Product Name

4-(Methylamino)pyridine-3-carbonitrile

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

4-(methylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C7H7N3/c1-9-7-2-3-10-5-6(7)4-8/h2-3,5H,1H3,(H,9,10)

InChI Key

WWGUQXHFYLMRSD-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloronicotinonitrile (45.0 g, 324 mmol) was suspended in water (250 mL) and 41% aqueous methylamine solution (250 mL). The resultant mixture was heated, with stirring, at 90° C. for 1 hour before the mixture was cooled to room temperature and extracted with ethyl acetate (×2). The combined organic layers were washed with water, followed by brine then dried (MgSO4) and evaporated to provide a residue. Trituration of the residue with diethyl ether gave the title compound (40.4 g, 93%) as a white solid. 1H NMR (CDCl3) 2.98 (3H, d, J=5.1 Hz), 5.20 (1H, br s), 6.53 (1H, d, J=6.13 Hz), 8.35 (1H, d, J=6.13 Hz), 8.43 (1H, s).
Quantity
45 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
93%

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